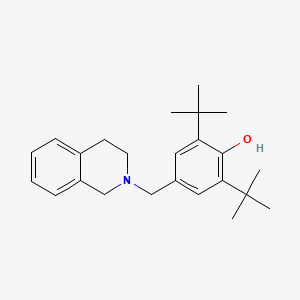
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol
Übersicht
Beschreibung
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol, also known as BHA-DMQ, is a synthetic antioxidant that has been widely used in various fields such as food, cosmetics, and pharmaceuticals. It is a white crystalline powder that is soluble in ethanol and methanol.
Wirkmechanismus
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol exerts its antioxidant effects by donating a hydrogen atom to a free radical, thereby neutralizing it. It can also chelate metal ions, which are known to catalyze the formation of free radicals. Additionally, it can inhibit the activity of enzymes that generate free radicals.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been shown to protect against oxidative damage in various biological systems, including cells, tissues, and organs. It can also reduce inflammation and inhibit the growth of cancer cells. Furthermore, it has been found to improve cognitive function and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol in lab experiments is its strong antioxidant activity, which can help to protect against oxidative damage that may occur during the experiment. However, its use may also introduce confounding factors, as it may interact with other compounds in the experiment.
Zukünftige Richtungen
There are several areas of research that could be pursued in the future with regards to 2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol. These include:
1. Further investigation into its anti-inflammatory and anti-cancer properties.
2. Exploration of its potential use in the treatment of neurodegenerative diseases.
3. Development of new synthesis methods that are more efficient and environmentally friendly.
4. Investigation into its potential use as a food preservative.
5. Study of its effects on gut microbiota and its potential use as a probiotic.
Wissenschaftliche Forschungsanwendungen
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been extensively studied for its antioxidant properties. It has been found to exhibit strong free radical scavenging activity and can effectively protect against oxidative damage. It has also been shown to possess anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-23(2,3)20-13-17(14-21(22(20)26)24(4,5)6)15-25-12-11-18-9-7-8-10-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNSYDNIYDCHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-ditert-butyl-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



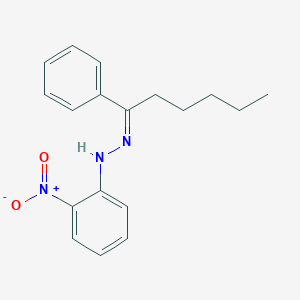
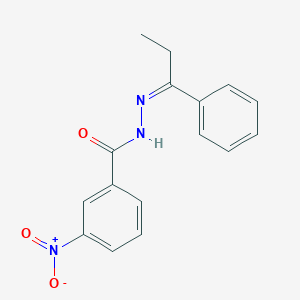
![N'-[1-(4-aminophenyl)ethylidene]-2-furohydrazide](/img/structure/B3834830.png)
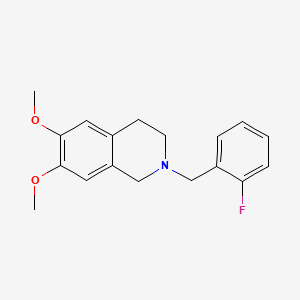
![(1-adamantylmethyl){[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3834842.png)


![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B3834892.png)
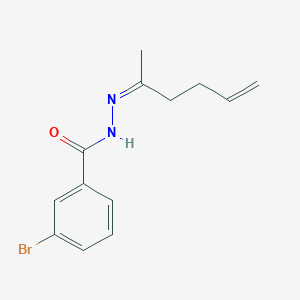
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3834904.png)
![6,7-dimethoxy-2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3834919.png)
![4-[(1R)-1-(4-chlorophenyl)ethyl]-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3834925.png)
![4-methoxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3834930.png)
![1-[4-(methylthio)benzyl]azocane](/img/structure/B3834944.png)